2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQAWWYDRKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoroacetophenone and 2-aminopyridine under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,4-b]pyridine core. This step often requires a catalyst such as palladium or rhodium and is conducted under inert atmosphere conditions.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exerts its effects involves:
Molecular Targets: The compound targets specific proteins or enzymes, such as kinases, that play a role in cell signaling pathways.
Pathways Involved: It can inhibit pathways like the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compound A : (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl) N,N-dimethylacetamide (BMS-767778)
- Core : Shares the pyrrolo[3,4-b]pyridine scaffold but includes a 5-oxo modification.
- Substituents: 2,4-Dichlorophenyl (vs. 4-fluorophenyl) and an aminomethyl-acetamide side chain.
- The acetamide side chain enhances DPP4 inhibitory activity, as demonstrated in preclinical studies .
Compound B : 3-(2,6-Dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (CAS 2320377-27-1)
- Core : Identical pyrrolo[3,4-b]pyridine core.
- Substituents: 2,6-Dichlorophenyl (vs. 4-fluorophenyl) and a propan-1-one chain (vs. ethanone).
- Implications: The dichlorophenyl group provides stronger electron-withdrawing effects, which may alter binding affinity.
Compound C : Pyrazolo[3,4-b]pyridine-N-acetamide Derivatives (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one)
- Core : Pyrazolo[3,4-b]pyridine (vs. pyrrolo[3,4-b]pyridine).
- Substituents : 4-Chlorophenyl and acetamide groups.
- Implications : The pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity. The 4-chlorophenyl group offers moderate lipophilicity compared to 4-fluorophenyl, balancing solubility and permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorophenyl (Target Compound) < Chlorophenyl (Compounds A, B, C) < Thiophenyl (e.g., ). The 4-fluorophenyl group offers a balance between solubility and permeability.
- Solubility: The ethanone chain in the target compound may improve aqueous solubility relative to propanone or morpholino derivatives (e.g., ) .
Biological Activity
The compound 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 2176201-42-4
- Molecular Formula: C15H13FN2O
- Molecular Weight: 256.27 g/mol
Structural Features
The compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological significance. The presence of the 4-fluorophenyl group is expected to enhance its pharmacological properties due to increased lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor functions, leading to alterations in cellular pathways and biological responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed that the compound has an IC50 value in the micromolar range against certain cancer types, demonstrating its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In a comparative study against common pathogens, it exhibited effective inhibition with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Antimalarial Activity : In a study evaluating various derivatives of pyrrolo[3,4-b]pyridine compounds, derivatives similar to this compound showed promising antimalarial activity with EC50 values indicating moderate efficacy against Plasmodium falciparum .
- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. Its structure allows for effective binding at the active sites of these enzymes, leading to reduced enzymatic activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The introduction of various substituents on the pyrrolo[3,4-b]pyridine core has been shown to significantly affect potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increased lipophilicity and receptor binding affinity |
| Methyl groups | Enhanced metabolic stability |
| Halogen substitutions | Varied effects on enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
